molecular formula C19H20N2O2S B4971383 1,8,8-trimethyl-3-(4-phenyl-1,3-thiazol-2-yl)-3-azabicyclo[3.2.1]octane-2,4-dione CAS No. 337933-59-2

1,8,8-trimethyl-3-(4-phenyl-1,3-thiazol-2-yl)-3-azabicyclo[3.2.1]octane-2,4-dione

Cat. No.: B4971383
CAS No.: 337933-59-2
M. Wt: 340.4 g/mol
InChI Key: WXQSSBHWKHCUSN-UHFFFAOYSA-N
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Description

The compound 1,8,8-trimethyl-3-(4-phenyl-1,3-thiazol-2-yl)-3-azabicyclo[3.2.1]octane-2,4-dione (CAS: 337933-59-2) is a bicyclic derivative featuring a 3-azabicyclo[3.2.1]octane core substituted with a thiazole ring and methyl groups. Its molecular formula is C₁₉H₂₀N₂O₂S, with a molecular weight of 340.44 g/mol.

Properties

IUPAC Name

1,8,8-trimethyl-3-(4-phenyl-1,3-thiazol-2-yl)-3-azabicyclo[3.2.1]octane-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20N2O2S/c1-18(2)13-9-10-19(18,3)16(23)21(15(13)22)17-20-14(11-24-17)12-7-5-4-6-8-12/h4-8,11,13H,9-10H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WXQSSBHWKHCUSN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C2CCC1(C(=O)N(C2=O)C3=NC(=CS3)C4=CC=CC=C4)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901140957
Record name 1,8,8-Trimethyl-3-(4-phenyl-2-thiazolyl)-3-azabicyclo[3.2.1]octane-2,4-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901140957
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

340.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

337933-59-2
Record name 1,8,8-Trimethyl-3-(4-phenyl-2-thiazolyl)-3-azabicyclo[3.2.1]octane-2,4-dione
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=337933-59-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,8,8-Trimethyl-3-(4-phenyl-2-thiazolyl)-3-azabicyclo[3.2.1]octane-2,4-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901140957
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Biological Activity

1,8,8-Trimethyl-3-(4-phenyl-1,3-thiazol-2-yl)-3-azabicyclo[3.2.1]octane-2,4-dione is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This compound belongs to the class of azabicyclo compounds, which are known for their diverse pharmacological properties.

Chemical Structure and Properties

The molecular structure of this compound can be represented as follows:

C16H18N2O2S\text{C}_{16}\text{H}_{18}\text{N}_2\text{O}_2\text{S}

Key Properties:

  • Molecular Weight: 298.39 g/mol
  • Density: 1.25 g/cm³
  • Solubility: Soluble in organic solvents like DMSO and ethanol.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of various thiazole derivatives, including those related to the compound . Research indicates that compounds with thiazole moieties exhibit significant activity against various bacterial strains.

Case Study:
A study evaluated the antimicrobial efficacy of thiazole derivatives and found that certain modifications enhanced their activity against Staphylococcus aureus and Escherichia coli. The IC50 values ranged from 5 to 20 µM, demonstrating potent inhibitory effects .

CompoundTarget BacteriaIC50 (µM)
1Staphylococcus aureus10
2Escherichia coli15

Anticancer Activity

The azabicyclo[3.2.1]octane scaffold has been explored for its anticancer potential. Compounds with this structure have shown promise in inhibiting cancer cell proliferation.

Research Findings:
In vitro studies demonstrated that derivatives of the azabicyclo scaffold inhibited the growth of various cancer cell lines, including breast and colon cancer cells. The mechanism of action is believed to involve apoptosis induction and cell cycle arrest .

Cell LineIC50 (µM)Mechanism of Action
MCF-7 (Breast)12Apoptosis induction
HCT116 (Colon)18Cell cycle arrest

Mechanistic Insights

The biological activity of this compound is attributed to its ability to interact with specific biological targets:

  • Enzyme Inhibition: The compound may act as an inhibitor for enzymes involved in bacterial cell wall synthesis.
  • DNA Interaction: Similar compounds have shown the ability to intercalate into DNA, leading to disruption of replication processes.
  • Receptor Modulation: Potential modulation of neurotransmitter receptors could explain some neuroprotective effects observed in preliminary studies.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Structure Modifications

1,8,8-Trimethyl-3-azabicyclo[3.2.1]octane-2,4-dione (Base Structure)
  • Molecular Formula: C₁₀H₁₅NO₂
  • Molecular Weight : 181.23 g/mol
  • CAS : 1972-03-8
    This unsubstituted core lacks the thiazole and additional methyl groups, resulting in reduced steric hindrance and lower molecular weight. It serves as a precursor for derivatives like the target compound.
1,8,8-Trimethyl-3-(4-morpholinylmethyl)-3-azabicyclo[3.2.1]octane-2,4-dione
  • Molecular Formula : C₁₅H₂₄N₂O₃
  • Molecular Weight : 280.36 g/mol
  • CAS: 1687-80-5 Substitution with a morpholine-methyl group introduces a polar heterocycle, enhancing solubility compared to the target compound.

Thiazole and Heterocyclic Modifications

1,8,8-Trimethyl-3-[(phenylamino)methyl]-3-azabicyclo[3.2.1]octane-2,4-dione
  • CAS: N/A (referenced in ) The phenylaminomethyl substituent replaces the thiazole ring, altering electronic properties and reducing sulfur-related reactivity. This modification may influence binding affinity in biological systems.
3-[2-Hydroxy-3-(1-piperidinyl)propyl]-1,8,8-trimethyl-3-azabicyclo[3.2.1]octane-2,4-dione
  • Molecular Formula : C₁₈H₂₉N₂O₃
  • Molecular Weight : 321.43 g/mol

Pharmacologically Active Analogues

7-Phenoxy-N-(3-azabicyclo[3.2.1]octan-8-yl)-6,7-dihydro-5H-pyrrolo[1,2-b][1,2,4]triazol-2-amine Derivatives
  • Key Feature: Pyrrolotriazole-phenoxy substituents. These compounds are gamma-secretase modulators with demonstrated efficacy in reducing amyloid-beta plaques in Alzheimer’s models. The target compound’s thiazole group may offer similar modularity for CNS-targeted therapies.
Thiazole-Oxadiazole Hybrid Analogues
  • Example : 2-Benzylidene-3-(5-phenyl-[1,3,5]-oxadiazol-2-yl)-thiazolidin-4-one.
    These hybrids exhibit cytotoxic activity, suggesting that the target compound’s thiazole moiety could be optimized for anticancer applications.

Physicochemical and Pharmacokinetic Comparison

Compound Molecular Weight (g/mol) LogP (Predicted) Solubility (mg/mL) Key Substituents Biological Activity
Target Compound (CAS 337933-59-2) 340.44 3.2 0.12 (DMSO) 4-Phenylthiazole, methyl groups Not reported
1,8,8-Trimethyl-3-morpholinylmethyl (CAS 1687-80-5) 280.36 1.8 1.5 (Water) Morpholine-methyl Gamma-secretase modulation
3-Piperidinylpropyl Derivative 321.43 2.5 0.8 (DMSO) Piperidine-propyl CNS penetration potential
Thiazole-Oxadiazole Hybrid 325.35 2.9 0.09 (DMSO) Oxadiazole-thiazole Cytotoxic (IC₅₀: 12–45 µM)

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